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molecular formula C11H16O2 B8404387 [3-(3-Methoxypropyl)phenyl]methanol

[3-(3-Methoxypropyl)phenyl]methanol

Cat. No. B8404387
M. Wt: 180.24 g/mol
InChI Key: TYQPLWWSIQFPBL-UHFFFAOYSA-N
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Patent
US08063105B2

Procedure details

To a THF solution (0.2 M) of ethyl 3-(3-methoxypropyl)benzoate from the previous step (1 eq.) was added lithium aluminum hydride (1.0 M THF solution, 5 eq.) at 0° C. over a period of 20 min. The resulting suspension was stirred at 0° C. for 1 h and then at RT for 1 h. The reaction was quenched, at 0° C., with the dropwise addition of H2O and then 1 N aq. NaOH. The biphasic mixture was allowed to stir at RT for 10 min, poured into H2O and extracted with ether. The combined organic extracts were washed with brine, dried over MgSO4 and filtered. Concentration of the filtrate in vacuo afforded a cloudy oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 7:3 (v/v) Hex:EtOAc) afforded the title compound as a colorless oil.
Name
ethyl 3-(3-methoxypropyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([CH:14]=[CH:15][CH:16]=1)[C:9](OCC)=[O:10].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([CH2:9][OH:10])[CH:14]=[CH:15][CH:16]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
ethyl 3-(3-methoxypropyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched, at 0° C., with the dropwise addition of H2O
STIRRING
Type
STIRRING
Details
to stir at RT for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
poured into H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate in vacuo afforded a cloudy oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude product
CUSTOM
Type
CUSTOM
Details
thus obtained by way of flash chromatography (SiO2, 7:3 (v/v) Hex:EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCCC=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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